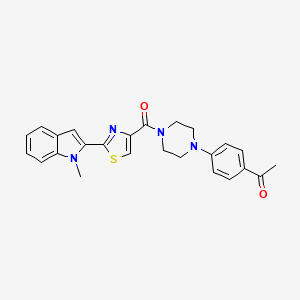

![molecular formula C18H21N3O B2953097 1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone CAS No. 102821-91-0](/img/structure/B2953097.png)

1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

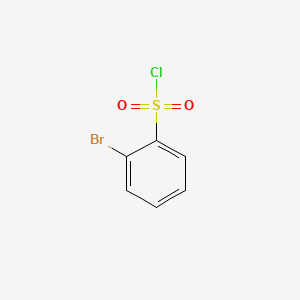

“1-(3-Amino-10,11-dihydro-dibenzo[b,f]azepin-5-yl)-2-dimethylamino-ethanone” is a chemical compound with the CAS Number: 138451-65-7 . Its linear formula is C16H17ClN2O . The IUPAC name is 5-acetyl-10,11-dihydro-5H-dibenzo[b,f]azepin-3-ylamine hydrochloride .

Molecular Structure Analysis

The molecular weight of this compound is 288.78 . The InChI code is 1S/C16H16N2O.ClH/c1-11(19)18-15-5-3-2-4-12(15)6-7-13-8-9-14(17)10-16(13)18;/h2-5,8-10H,6-7,17H2,1H3;1H .Physical And Chemical Properties Analysis

This compound has a molecular weight of 288.78 . The melting point is 124-126 . It has excellent thermal stability with glass transition temperatures (Tg) up to 137 °C and decomposition temperatures up to 452 °C .Applications De Recherche Scientifique

Structural and Synthetic Studies

Dimeric Associations and Tautomeric Forms

Research on dibenzodiazepinones, including structural analogs, has highlighted differences in dimeric associations and potential tautomeric forms, driven by hydrogen-bond bridging between cyclic amide entities. This highlights the structural versatility and potential reactivity of such compounds (Keller, Bhadbhade, & Read, 2012).

Heterocyclic Annulation

The utility of dibenzoxepin derivatives as synthons for heterocyclic annulation has been demonstrated, allowing for the efficient synthesis of diverse heterocyclic structures. This indicates the compound's potential as a versatile intermediate in organic synthesis (Kumar, Ila, & Junjappa, 2007).

Biological Activities

- Antimicrobial and Anticancer Activities: A series of dibenzo[b]-[1,4]diazepin-1-yl derivatives exhibited significant in vitro antimicrobial and anticancer activities, with some compounds showing more potency than standard treatments. This underscores the potential therapeutic applications of these compounds in combating microbial infections and cancer (Verma et al., 2015).

Chemical Properties and Reactivity

- Cation Radicals and Oxidative Coupling: Studies on the oxidative coupling of carbazoles and dibenzo[b,f]azepines have yielded cation radical salts, offering insights into the compounds' electron-rich characteristics and potential applications in material science and catalysis (Beresford et al., 1974).

Synthesis of Derivatives and Intermediates

- Synthesis of Deuterated Standards: The synthesis of deuterated analogs of imipramine (a closely related compound) for use as internal standards in mass spectrometric analysis highlights the importance of such derivatives in analytical chemistry (Woodard & Craig, 1979).

Safety and Hazards

Propriétés

IUPAC Name |

1-(2-amino-5,6-dihydrobenzo[b][1]benzazepin-11-yl)-2-(dimethylamino)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O/c1-20(2)12-18(22)21-16-6-4-3-5-13(16)7-8-14-9-10-15(19)11-17(14)21/h3-6,9-11H,7-8,12,19H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSWSSSCWSMLDKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(=O)N1C2=CC=CC=C2CCC3=C1C=C(C=C3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-allyl-3-(phenylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B2953021.png)

![N-((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)naphthalene-2-sulfonamide](/img/structure/B2953022.png)

![2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2953024.png)

![5,5-Dimethyl-2-({1-[(4-methylphenyl)sulfonyl]-4-piperidinyl}carbonyl)-1,3-cyclohexanedione](/img/structure/B2953025.png)

![Dimethyl 2-[[5-(phenylsulfanylmethyl)furan-2-carbonyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2953026.png)

![6-cyclopropyl-N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)pyrimidin-4-amine](/img/structure/B2953027.png)

![4-methylbenzaldehyde [7-(2-hydroxy-3-isopropoxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2953031.png)

![4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-phenylpiperazine-1-carbothioamide](/img/structure/B2953036.png)

![1-[4-(2,2-Difluoroethoxy)-3-methoxyphenyl]ethanone](/img/structure/B2953037.png)